3-(Dimethylamino)piperidin-4-ol dihydrochloride
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Overview
Description
3-(Dimethylamino)piperidin-4-ol dihydrochloride is a chemical compound that belongs to the class of tertiary amines. It is a white crystalline solid with the molecular formula C7H18Cl2N2O and a molecular weight of 217.13 g/mol . This compound is known for its stability and sensitivity to light and heat.
Preparation Methods
3-(Dimethylamino)piperidin-4-ol dihydrochloride can be synthesized through several methods. One common method involves the reaction of piperidine with dimethylamine in the presence of a catalyst such as sulfuric acid. Another method involves reacting piperidine with N,N-dimethylformamide. These reactions typically yield the compound in excellent purity and can be confirmed through analytical methods such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Chemical Reactions Analysis
3-(Dimethylamino)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Dimethylamino)piperidin-4-ol dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction is facilitated by the formation of a strong salt-bridge between the basic nitrogen atom of the compound and the receptor .
Comparison with Similar Compounds
3-(Dimethylamino)piperidin-4-ol dihydrochloride can be compared with other similar compounds such as:
trans-4-(dimethylamino)-3-piperidinol dihydrochloride: This compound has a similar structure but differs in the position of the dimethylamino group.
cis-3-(dimethylamino)-4-piperidinol dihydrochloride: This is another isomer with different stereochemistry.
Properties
Molecular Formula |
C7H18Cl2N2O |
---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
3-(dimethylamino)piperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)6-5-8-4-3-7(6)10;;/h6-8,10H,3-5H2,1-2H3;2*1H |
InChI Key |
KAFROQKBXTVOEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CNCCC1O.Cl.Cl |
Origin of Product |
United States |
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